molecular formula C22H27N3O3S B12717554 Einecs 298-463-9 CAS No. 93804-85-4

Einecs 298-463-9

Cat. No.: B12717554
CAS No.: 93804-85-4
M. Wt: 413.5 g/mol
InChI Key: QNTPOUTUYHLTHZ-HVDRVSQOSA-N
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Description

Einecs 298-463-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.

Preparation Methods

The synthetic routes and reaction conditions for Einecs 298-463-9 involve several steps. The preparation methods typically include:

    Synthesis: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Industrial Production: Industrial production methods involve scaling up the laboratory synthesis to produce the compound in larger quantities. This may include the use of specialized equipment and techniques to optimize the yield and purity of the compound.

Chemical Reactions Analysis

Einecs 298-463-9 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other substituents, depending on the reaction conditions.

    Common Reagents and Conditions: The reactions typically involve specific reagents and conditions, such as solvents, temperature, and catalysts, to achieve the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

Einecs 298-463-9 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: this compound is used in industrial processes, including the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of Einecs 298-463-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcome.

Comparison with Similar Compounds

Einecs 298-463-9 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Einecs 203-770-8:

    Einecs 234-985-5: Bismuth tetroxide, another compound with distinct properties and uses.

    Einecs 239-934-0: Mercurous oxide, which has different chemical reactions and applications.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various scientific and industrial applications.

Properties

CAS No.

93804-85-4

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H20N2S.C5H7NO3/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;7-4-2-1-3(6-4)5(8)9/h4-11,13H,12H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

QNTPOUTUYHLTHZ-HVDRVSQOSA-N

Isomeric SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.C1CC(=O)NC1C(=O)O

Origin of Product

United States

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